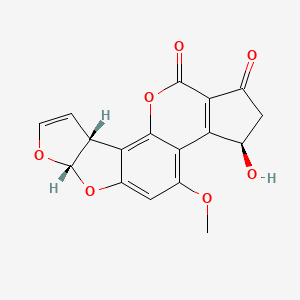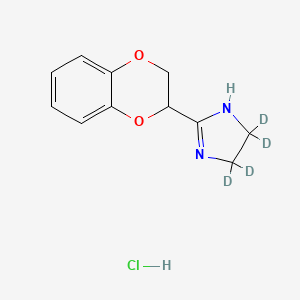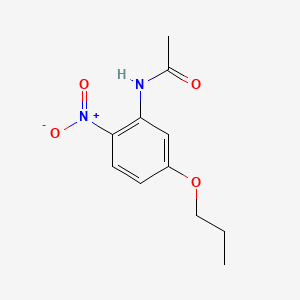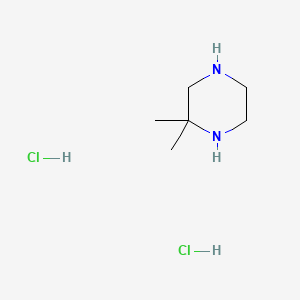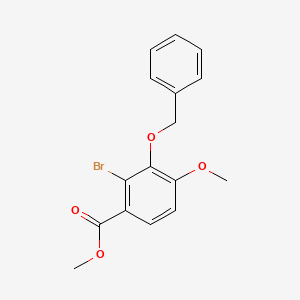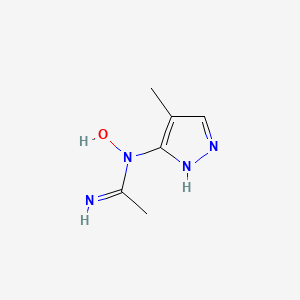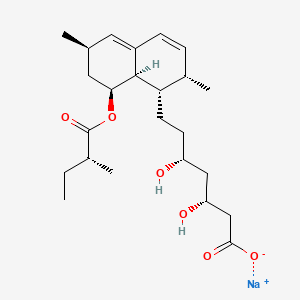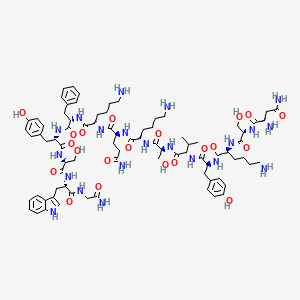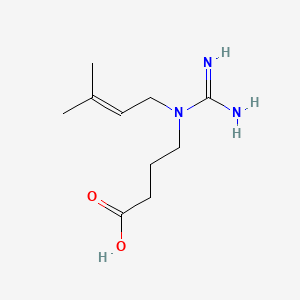
Complanatin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Complanatin is a natural product found in Astragalus complanatus with data available.
Wissenschaftliche Forschungsanwendungen
Neurodegenerative Disease Research
Complanadines A and B, related to Complanatin, have shown significant activity in promoting nerve growth factor (NGF) production from human glial cells. This activity positions these compounds as potential leads for treating neurodegenerative diseases like Alzheimer’s and as adjuvants in nerve cell regeneration, such as in spinal cord injury treatment (Newton et al., 2013).
Pain Management and Neurotrophic Activity
Complanadine A functions as a selective agonist for the Mas-related G protein-coupled receptor X2 (MrgprX2), a receptor highly expressed in neurons. The activation of MrgprX2 by Complanadine A may offer a new approach to pain management, particularly in treating persistent pain. This agonistic activity also underscores Complanadine A's potential as a chemical probe for exploring physiological functions related to pain and neurotrophic activities (Johnson & Siegel, 2014).
Synthetic Approaches for Neurotrophic Factor Induction
Research has been conducted to synthesize Complanadine A due to its promise in regenerative science, especially in promoting neuronal growth by inducing growth factors from glial cells. The synthesis of Complanadine A and its derivatives is crucial for laboratory access and further study of its properties (Yuan, Chang, & Siegel, 2013).
Pharmacokinetics and Metabolic Studies
Complanatuside, another related compound, has undergone metabolic and pharmacokinetic studies. Its major metabolic pathways, such as glucuronidation and sulfonation, have been identified in vivo. Understanding the pharmacokinetic characteristics of Complanatuside and its metabolites provides insights into its bioavailability and potential therapeutic applications (Yao et al., 2018).
Eigenschaften
CAS-Nummer |
142287-95-4 |
|---|---|
Produktname |
Complanatin |
Molekularformel |
C10H19N3O2 |
Molekulargewicht |
213.281 |
IUPAC-Name |
4-[carbamimidoyl(3-methylbut-2-enyl)amino]butanoic acid |
InChI |
InChI=1S/C10H19N3O2/c1-8(2)5-7-13(10(11)12)6-3-4-9(14)15/h5H,3-4,6-7H2,1-2H3,(H3,11,12)(H,14,15) |
InChI-Schlüssel |
ILBQBCDZPWYQPS-UHFFFAOYSA-N |
SMILES |
CC(=CCN(CCCC(=O)O)C(=N)N)C |
Synonyme |
complanatin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




